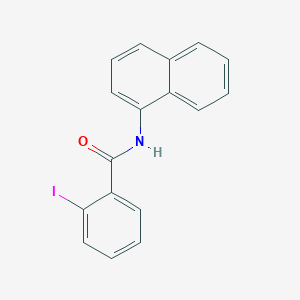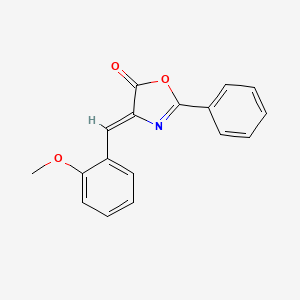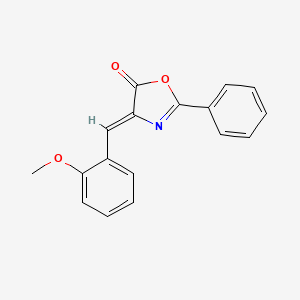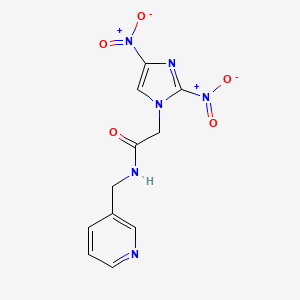
2-iodo-N-(naphthalen-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-iodo-N-(naphthalen-1-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an iodine atom attached to the benzamide structure, which also includes a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-N-(naphthalen-1-yl)benzamide typically involves the iodination of N-(naphthalen-1-yl)benzamide. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom into the benzamide structure . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-iodo-N-(naphthalen-1-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts are often used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield N-(naphthalen-1-yl)benzamide azide, while a Suzuki coupling reaction could produce a biaryl compound.
Scientific Research Applications
2-iodo-N-(naphthalen-1-yl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-iodo-N-(naphthalen-1-yl)benzamide involves its interaction with specific molecular targets. The iodine atom can form halogen bonds with various biomolecules, influencing their structure and function. The compound can also participate in electron transfer reactions, affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
N-(naphthalen-1-yl)benzamide: Lacks the iodine atom, making it less reactive in certain chemical reactions.
2-iodo-N-(2-naphthalen-2-yl-1,3-benzoxazol-5-yl)benzamide: Contains additional functional groups, leading to different chemical properties and applications.
N-(cyano(naphthalen-1-yl)methyl)benzamide:
Uniqueness
The presence of the iodine atom in 2-iodo-N-(naphthalen-1-yl)benzamide makes it unique compared to its analogs. This iodine atom enhances its reactivity and allows for a wider range of chemical transformations, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C17H12INO |
|---|---|
Molecular Weight |
373.19 g/mol |
IUPAC Name |
2-iodo-N-naphthalen-1-ylbenzamide |
InChI |
InChI=1S/C17H12INO/c18-15-10-4-3-9-14(15)17(20)19-16-11-5-7-12-6-1-2-8-13(12)16/h1-11H,(H,19,20) |
InChI Key |
WZRHFSWGOJMZEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=CC=C3I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5Z)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11693416.png)
![(5E)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11693417.png)

![N-[2-(3-chlorophenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B11693430.png)
![N'-[(E)-(4-fluorophenyl)methylidene]-3-nitrobenzohydrazide](/img/structure/B11693434.png)
![5-(5-{(Z)-[1-(3-bromophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)-2-chlorobenzoic acid](/img/structure/B11693450.png)
![Ethyl 2-{[(2-chloro-5-nitrophenyl)carbonyl]amino}-5-ethylthiophene-3-carboxylate](/img/structure/B11693453.png)



![(2Z,5Z)-5-benzylidene-3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11693484.png)
![(4Z)-4-[2-(3-acetylphenyl)hydrazinylidene]-3-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B11693485.png)
![(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11693488.png)
